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molecular formula C12H17N B8641944 1-Ethyl-4-methyl-1,2,3,4-tetrahydroquinoline CAS No. 57928-07-1

1-Ethyl-4-methyl-1,2,3,4-tetrahydroquinoline

Cat. No. B8641944
M. Wt: 175.27 g/mol
InChI Key: QJPCXYVBOFQRCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04587341

Procedure details

4-Methylquinoline (lepidine) (1.43 g, 10 mmol) and 50 ml of glacial acetic acid were added together and cooled to 10° C. Sodium cyanoborohydride (2.64 g, 42 mmol) was added gradually, and the reaction was stirred at 25° for 2 hours, and then heated at 55° for 11/2 hours. After stirring overnight at 25°, the reaction was neutralised with concentrated ammonium hydroxide to pH 10.5, and then the product was extracted into methylene chloride and evaporated. The crude product was purified on a silica gel column eluting with hexane to give 0.55 g (31% yield) of the title compound. MS: 175 (M+), 160 (M+ -Me); NMR: CDCl3 δ 1.22 (tr, J=7 Hz, 3, NCH2Me), 1.30 (d, J=3.5, 3, CHMe), 1.5-2.3 (m, 2, CH2), 2.89 (sextet, 1, CHMe), 3.29 (tr, 2, NCH2), 3.30 (quartet, 2, NCH2Me), 6.59 (m-tr, 2, Ar), 7.10 (m-tr, 2, Ar).
Quantity
1.43 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
2.64 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
31%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]=[CH:4][CH:3]=1.C([BH3-])#N.[Na+].[OH-].[NH4+].[C:18](O)(=O)[CH3:19]>>[CH2:18]([N:5]1[C:6]2[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=2)[CH:2]([CH3:1])[CH2:3][CH2:4]1)[CH3:19] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1.43 g
Type
reactant
Smiles
CC1=CC=NC2=CC=CC=C12
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
2.64 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred at 25° for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at 55° for 11/2 hours
Duration
2 h
STIRRING
Type
STIRRING
Details
After stirring overnight at 25°
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
the product was extracted into methylene chloride
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude product was purified on a silica gel column
WASH
Type
WASH
Details
eluting with hexane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)N1CCC(C2=CC=CC=C12)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.55 g
YIELD: PERCENTYIELD 31%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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